Cas no 1369199-11-0 (2-(quinolin-7-yloxy)ethan-1-amine)

2-(quinolin-7-yloxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(quinolin-7-yloxy)ethan-1-amine
- 1369199-11-0
- EN300-1837850
- SCHEMBL24272398
-
- インチ: 1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2
- InChIKey: FZIFJKSBGDPGRP-UHFFFAOYSA-N
- ほほえんだ: O(CCN)C1C=CC2=CC=CN=C2C=1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 48.1Ų
2-(quinolin-7-yloxy)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837850-5.0g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1837850-2.5g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1837850-1g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1837850-0.1g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1837850-0.5g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1837850-10.0g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1837850-0.05g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1837850-5g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1837850-10g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1837850-0.25g |
2-(quinolin-7-yloxy)ethan-1-amine |
1369199-11-0 | 0.25g |
$579.0 | 2023-09-19 |
2-(quinolin-7-yloxy)ethan-1-amine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
2-(quinolin-7-yloxy)ethan-1-amineに関する追加情報
Exploring the Versatile Applications and Properties of 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0)
In the realm of organic chemistry and pharmaceutical research, 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0) has emerged as a compound of significant interest. This quinoline derivative, characterized by its unique molecular structure, exhibits a wide range of potential applications, from drug development to material science. Researchers and industry professionals are increasingly focusing on this compound due to its bioactive properties and structural versatility.
The compound's chemical name, 2-(quinolin-7-yloxy)ethan-1-amine, highlights its core structure: a quinoline ring linked to an ethanamine moiety via an oxygen bridge. This arrangement is pivotal for its pharmacological activity, particularly in targeting specific enzyme interactions and receptor binding. Recent studies have explored its role as a building block in the synthesis of more complex molecules, especially in the development of novel therapeutics for neurological and inflammatory conditions.
One of the most searched questions in the field is: "What are the potential medical applications of quinoline derivatives?" This reflects the growing curiosity about compounds like 2-(quinolin-7-yloxy)ethan-1-amine. Current research suggests its utility in designing small-molecule inhibitors and modulators for diseases such as cancer and autoimmune disorders. Its molecular weight and solubility profile make it a promising candidate for drug formulation, aligning with the trend toward personalized medicine.
From a synthetic chemistry perspective, the compound's CAS No. 1369199-11-0 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories often inquire about "efficient synthesis routes for 2-(quinolin-7-yloxy)ethan-1-amine," underscoring the demand for scalable and cost-effective production methods. Recent advancements in catalytic processes and green chemistry have improved yields, reducing environmental impact—a key concern in modern chemical manufacturing.
Beyond pharmaceuticals, 2-(quinolin-7-yloxy)ethan-1-amine has found niche applications in material science. Its ability to form stable coordination complexes with metals has sparked interest in catalysis and sensor development. For instance, its derivatives are being tested in OLED technologies due to their luminescent properties, addressing the surge in demand for energy-efficient displays.
Another trending topic is the compound's safety profile and regulatory status. While not classified as hazardous, proper handling protocols are essential, as with any fine chemical. Researchers frequently search for "MSDS for 2-(quinolin-7-yloxy)ethan-1-amine" to ensure compliance with laboratory safety standards. This aligns with the broader shift toward responsible research practices in academia and industry.
In conclusion, 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0) represents a multifaceted compound with expanding relevance across scientific disciplines. Its structural adaptability, combined with emerging applications in drug discovery and advanced materials, positions it as a valuable asset for future innovations. As research continues to unravel its full potential, this compound is poised to remain a focal point in cutting-edge chemistry and biomedical engineering.
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